USP3 ZnF-UBD ligand-1

Surface Plasmon Resonance (SPR) Selectivity profiling ZnF-UBD ligand

USP3 ZnF-UBD ligand-1 (compound 59; CAS 2419322-41-9) is a small-molecule ligand that selectively engages the zinc-finger ubiquitin-binding domain (ZnF-UBD) of ubiquitin-specific protease 3 (USP3) with a dissociation constant (KD) of 14 ± 4 μM. It belongs to a chemical series identified via a focused library screen against a panel of 11 ZnF-UBD-containing proteins and is distinguished by its >5-fold selectivity for USP3 over USP5, USP16, and HDAC6 ZnF-UBDs.

Molecular Formula C17H15N3O5S
Molecular Weight 373.4 g/mol
Cat. No. B12389826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP3 ZnF-UBD ligand-1
Molecular FormulaC17H15N3O5S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)CCC(=O)O
InChIInChI=1S/C17H15N3O5S/c21-14(6-7-16(22)23)11-3-1-4-12(9-11)20-26(24,25)15-10-19-17-13(15)5-2-8-18-17/h1-5,8-10,20H,6-7H2,(H,18,19)(H,22,23)
InChIKeyHRIKEIQJPCOUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP3 ZnF-UBD ligand-1: A Non-Catalytic Chemical Handle for USP3 ZnF-UBD Domain


USP3 ZnF-UBD ligand-1 (compound 59; CAS 2419322-41-9) is a small-molecule ligand that selectively engages the zinc-finger ubiquitin-binding domain (ZnF-UBD) of ubiquitin-specific protease 3 (USP3) with a dissociation constant (KD) of 14 ± 4 μM [1]. It belongs to a chemical series identified via a focused library screen against a panel of 11 ZnF-UBD-containing proteins and is distinguished by its >5-fold selectivity for USP3 over USP5, USP16, and HDAC6 ZnF-UBDs [2]. This compound does not inhibit the catalytic deubiquitinase activity of USP3 and binds the expected C-terminal ubiquitin-binding pocket, as confirmed by hydrogen–deuterium exchange mass spectrometry (HDX-MS) [3].

Why USP3 ZnF-UBD ligand-1 Cannot Be Replaced by Other USP3 Inhibitors or ZnF-UBD Ligands


USP3-targeting compounds cannot be treated as interchangeable reagents because they engage fundamentally different binding sites with divergent functional consequences. While catalytic-site inhibitors (e.g., broad-spectrum DUB inhibitor PR619) suppress the deubiquitinase activity of USP3, USP3 ZnF-UBD ligand-1 binds a non-catalytic domain without perturbing enzymatic function [1]. This mechanistic distinction is critical: catalytic inhibition ablates USP3's ability to remove ubiquitin chains, whereas ZnF-UBD ligands can serve as recruitment handles for proximity-inducing pharmacology (e.g., DUBTACs) without disrupting endogenous USP3 activity [2]. Furthermore, selectivity among ZnF-UBD-containing proteins varies dramatically—nM-affinity HDAC6 ZnF-UBD ligands exist [3], but USP3 ZnF-UBD ligand-1 offers the only reported chemical starting point with validated >5-fold selectivity for USP3 over USP5, USP16, and HDAC6 ZnF-UBDs [4].

Quantitative Differentiation Evidence for USP3 ZnF-UBD ligand-1


Direct Head-to-Head Selectivity Profiling Against USP5, USP16, and HDAC6 ZnF-UBDs

USP3 ZnF-UBD ligand-1 exhibits >5-fold selectivity for USP3 ZnF-UBD over the ZnF-UBD domains of USP5, USP16, and HDAC6, as determined by surface plasmon resonance (SPR) [1]. In a panel of 11 ZnF-UBD-containing proteins, compound 59 (USP3 ZnF-UBD ligand-1) displayed a KD of 14 ± 4 μM for USP3, compared to 87 ± 45 μM for USP5, 72 ± 16 μM for USP16, and 120 ± 44 μM for HDAC6 [2].

Surface Plasmon Resonance (SPR) Selectivity profiling ZnF-UBD ligand

Non-Catalytic Mechanism: USP3 ZnF-UBD ligand-1 Does Not Inhibit USP3 Deubiquitinase Activity

In contrast to catalytic-site USP3 inhibitors (e.g., PR619, Vitamin B12), USP3 ZnF-UBD ligand-1 does not suppress USP3 enzymatic activity [1]. In a fluorogenic ubiquitin-rhodamine 110 (UbRho110) cleavage assay, USP3 ZnF-UBD ligand-1 (tested at 100 μM) produced no reduction in USP3-mediated ubiquitin cleavage compared to DMSO control [2]. This is opposite to the behavior of USP5 ZnF-UBD ligands, which have been shown to inhibit USP5 catalytic function [3].

Deubiquitinase (DUB) assay Enzymatic activity Allosteric ligand

HDX-MS Confirmation of Binding to the C-Terminal Ubiquitin-Binding Pocket

Hydrogen–deuterium exchange mass spectrometry (HDX-MS) experiments confirmed that USP3 ZnF-UBD ligand-1 binds the expected C-terminal ubiquitin-binding pocket of the USP3 ZnF-UBD [1]. Upon compound binding, peptides encompassing the C-terminal α-helix and adjacent loops of the ZnF-UBD exhibited significant protection from deuterium uptake (Δ deuteration ≥ 0.5 Da) relative to apo-USP3 ZnF-UBD [2]. This binding site corresponds to the region that normally engages the C-terminal RLRGG motif of ubiquitin [3].

Hydrogen–deuterium exchange mass spectrometry (HDX-MS) Binding site mapping Protein-ligand interaction

Comparative Selectivity Among Screened ZnF-UBD Ligands: Only Compound 59 Showed Balanced Affinity and >5-Fold Selectivity

The focused library screen against 11 ZnF-UBDs identified multiple USP3-binding compounds, but only compound 59 (USP3 ZnF-UBD ligand-1) combined low-micromolar affinity with >5-fold selectivity over USP5, USP16, and HDAC6 [1]. Alternative hits such as compounds 25 and 39 exhibited higher selectivity but substantially weaker USP3 affinity (KD = 191 μM and 102 μM, respectively) [2]. Other screen hits lacked meaningful selectivity or failed to meet the >5-fold threshold across the ZnF-UBD panel [3].

Structure-activity relationship (SAR) Chemical probe Selectivity index

Validated Application Scenarios for USP3 ZnF-UBD ligand-1 in Research and Discovery


Development of USP3-Recruiting DUBTACs for Targeted Protein Stabilization

USP3 ZnF-UBD ligand-1 serves as a chemical handle for constructing deubiquitinase-targeting chimeras (DUBTACs). Because it binds the ZnF-UBD without inhibiting USP3 catalytic activity [1], it can be conjugated to a target-protein ligand via a linker to recruit USP3 and promote deubiquitination and stabilization of the target protein. This application is enabled by the confirmed binding to the C-terminal ubiquitin-binding pocket (HDX-MS data) [2] and the >5-fold selectivity over other ZnF-UBDs, which reduces off-target recruitment of USP5, USP16, or HDAC6 [3].

Functional Dissection of USP3 ZnF-UBD Biology Independent of Catalytic Activity

The non-catalytic binding mode of USP3 ZnF-UBD ligand-1 [1] allows researchers to probe the scaffolding or ubiquitin-recognition functions of the USP3 ZnF-UBD without ablating the enzyme's deubiquitinase activity. This is particularly valuable for studying USP3's role in DNA damage response pathways, where the ZnF-UBD mediates substrate targeting but catalytic inhibition would confound interpretation [2].

Selective Chemical Pulldown or Competition Assays for USP3 ZnF-UBD Interactome Mapping

With a KD of 14 μM and validated >5-fold selectivity over USP5, USP16, and HDAC6 [1], USP3 ZnF-UBD ligand-1 can be immobilized or used in competition-based chemoproteomics to identify proteins that interact with the USP3 ZnF-UBD or to map ubiquitin-binding interfaces. The HDX-MS-confirmed binding pocket [2] ensures that competition experiments displace endogenous ubiquitin interactions, enabling specific interrogation of ZnF-UBD-dependent protein-protein interactions.

Structure-Guided Optimization of Second-Generation USP3 ZnF-UBD Ligands

As the first reported ligand with balanced affinity and selectivity for USP3 ZnF-UBD [1], this compound provides a chemical starting point for medicinal chemistry optimization. The preliminary SAR from the screen—showing that alternative hits (compounds 25 and 39) had higher selectivity but weaker affinity [2]—informs which structural features to preserve or modify. Procurement of this compound enables structure–activity relationship studies aimed at improving potency while maintaining the >5-fold selectivity window established in the primary screen [3].

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